molecular formula C11H19ClN2O2 B008457 JCTSSVJSNCTLIT-UHFFFAOYSA-M CAS No. 102570-95-6

JCTSSVJSNCTLIT-UHFFFAOYSA-M

Cat. No.: B008457
CAS No.: 102570-95-6
M. Wt: 246.73 g/mol
InChI Key: JCTSSVJSNCTLIT-UHFFFAOYSA-M
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Description

Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride is an organic compound with the molecular formula C10H18ClN2O2 It is a derivative of hydrazine, featuring a dimethyl(3,4-dimethoxybenzyl) group attached to the hydrazinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with dimethylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by precipitation or crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted hydrazinium compounds.

Scientific Research Applications

Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinium, dimethyl(3,4-dimethoxyphenyl)-, chloride
  • Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, bromide
  • Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, iodide

Uniqueness

Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

102570-95-6

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

amino-[(3,4-dimethoxyphenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C11H19N2O2.ClH/c1-13(2,12)8-9-5-6-10(14-3)11(7-9)15-4;/h5-7H,8,12H2,1-4H3;1H/q+1;/p-1

InChI Key

JCTSSVJSNCTLIT-UHFFFAOYSA-M

SMILES

C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-]

Canonical SMILES

C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-]

Synonyms

1-(3,4-Dimethoxybenzyl)-1,1-dimethylhydrazonium chloride

Origin of Product

United States

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